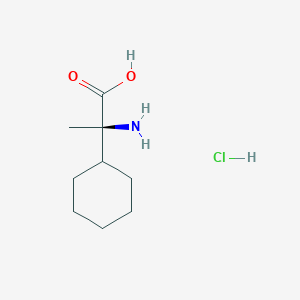![molecular formula C9H20Cl2N2 B1448471 N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride CAS No. 1803562-59-5](/img/structure/B1448471.png)
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride
Vue d'ensemble
Description
“N-[2-(Cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2O2S1. It’s available for purchase from various chemical suppliers23.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound34.
Molecular Structure Analysis
The molecular weight of “N-[2-(Cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” is 251.17 g/mol1.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions of this compound341.
Physical And Chemical Properties Analysis
The molecular formula of “N-[2-(Cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” is C6H16Cl2N2O2S1. However, I couldn’t find any additional physical and chemical properties7.
Applications De Recherche Scientifique
Fluoride Ion Recognition
- Scientific Field: Analytical Chemistry
- Application Summary: The compound N-2-[3,4-dimethoxybenzylidene)amino]ethylamine (LH), a Schiff base, was synthesized using N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+.2Cl −) and veratraldehyde. This compound was used for fluoride ion recognition .
- Methods of Application: The Schiff base was synthesized from NEDA and veratraldehyde in the presence of NaHCO3 at 120 °C for 10 hours .
- Results: The compound was effectively employed for recognizing fluoride ions in DMSO, forming an L–H……F − association complex. The value of the association constant (KA) was found to be 1.92×10^3 M^−1. The detection and quantification limits of LH for fluoride ions are 9.4 μM and 31.2 μM, respectively .
pH-Responsive Properties of Nanoparticles
- Scientific Field: Biomedical Materials & Devices
- Application Summary: DPAEMA is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity with a pK a of around 6.2 .
- Methods of Application: DPAEMA transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation which makes it an ideal candidate for use as a comonomer or as the main functional monomer when synthesizing pH-responsive nanoparticles for use in biological applications .
- Results: Nanocarriers based on DPAEMA are promising candidates for siRNA transfection applications due to their lower cytotoxicity in comparison to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .
Safety And Hazards
I couldn’t find any specific safety and hazard information for “N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride”. Please refer to the material safety data sheet (MSDS) provided by the manufacturer for safe handling instructions8.
Orientations Futures
Unfortunately, I couldn’t find any specific information on the future directions of this compound569.
Please note that this information is based on the available resources and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or contact a chemical supplier.
Propriétés
IUPAC Name |
N,N'-dicyclopropyl-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(9-4-5-9)7-6-10-8-2-3-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTALJJESBWWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1CC1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)










